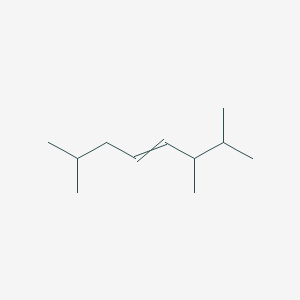
4-Octene, 2,3,7-trimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octene, 2,3,7-trimethyl-, (E)- is an organic compound with the molecular formula C11H22. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the octene family, which consists of eight-carbon alkenes. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, giving the molecule a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 2,3,7-trimethyl-, (E)- can be achieved through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with an appropriate alkyl halide under the influence of a strong base.
Dehydration of Alcohols: Another method involves the dehydration of 2,3,7-trimethyl-4-octanol using an acid catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Wittig Reaction: The Wittig reaction can also be employed, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of 4-Octene, 2,3,7-trimethyl-, (E)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or nickel to facilitate the hydrogenation or dehydrogenation reactions required to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Octene, 2,3,7-trimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into its corresponding alkane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2,3,7-trimethyl-4-octanol, 2,3,7-trimethyl-4-octanone.
Reduction: 2,3,7-trimethyloctane.
Substitution: 2,3,7-trimethyl-4,5-dibromo-octane.
Scientific Research Applications
4-Octene, 2,3,7-trimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Octene, 2,3,7-trimethyl-, (E)- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The specific pathways and targets depend on the context of its use, such as in catalytic processes or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Octene, 2,3,6-trimethyl-
- 4-Octene, 2,3,5-trimethyl-
- 4-Octene, 2,3,4-trimethyl-
Uniqueness
4-Octene, 2,3,7-trimethyl-, (E)- is unique due to its specific (E)- configuration, which affects its reactivity and interactions with other molecules. This geometric configuration can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in reactions.
Properties
CAS No. |
61116-94-7 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2,3,7-trimethyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-9(2)7-6-8-11(5)10(3)4/h6,8-11H,7H2,1-5H3 |
InChI Key |
RZVNZFWWBLMZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


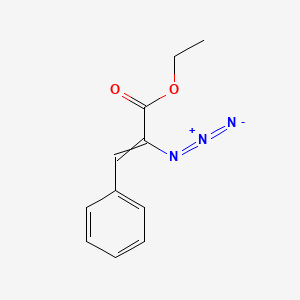
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
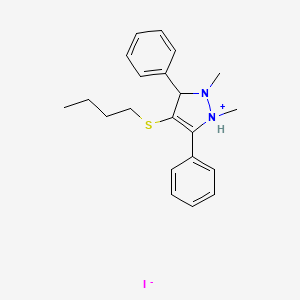
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
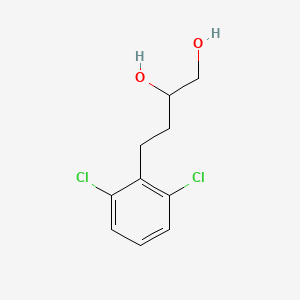
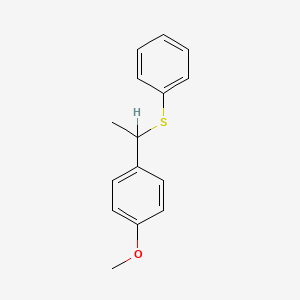
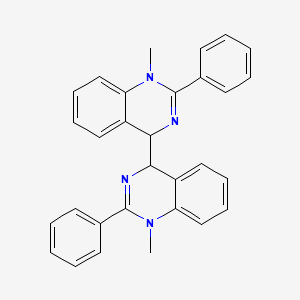
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
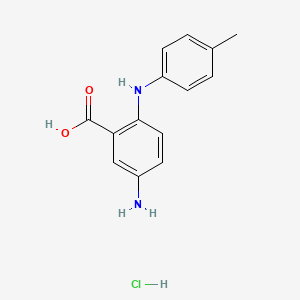
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)
![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
